molecular formula C16H32O4 B12598251 3,6-Diethyl-3,6-dipentyl-1,2,4,5-tetroxane CAS No. 914917-06-9

3,6-Diethyl-3,6-dipentyl-1,2,4,5-tetroxane

Cat. No.: B12598251
CAS No.: 914917-06-9
M. Wt: 288.42 g/mol
InChI Key: JBHSUCPAVTZNEI-UHFFFAOYSA-N
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Description

3,6-Diethyl-3,6-dipentyl-1,2,4,5-tetroxane is an organic compound with the molecular formula C16H32O4. It belongs to the class of tetroxanes, which are cyclic organic peroxides. These compounds are characterized by a four-membered ring containing two oxygen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Diethyl-3,6-dipentyl-1,2,4,5-tetroxane typically involves the reaction of appropriate ketones with hydrogen peroxide in the presence of an acid catalyst. The reaction conditions often include low temperatures and controlled addition of reagents to ensure the formation of the desired tetroxane ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, with stringent control over reaction parameters to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3,6-Diethyl-3,6-dipentyl-1,2,4,5-tetroxane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include ketones, alcohols, and substituted derivatives of this compound .

Scientific Research Applications

3,6-Diethyl-3,6-dipentyl-1,2,4,5-tetroxane has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,6-Diethyl-3,6-dipentyl-1,2,4,5-tetroxane involves its ability to generate reactive oxygen species (ROS) upon decomposition. These ROS can interact with various molecular targets, including DNA, proteins, and lipids, leading to oxidative stress and cell damage.

Comparison with Similar Compounds

Similar Compounds

    3,3,6,6-Tetramethyl-1,2,4,5-tetroxane: Another tetroxane with similar structural features but different substituents.

    Acetone diperoxide: A well-known cyclic peroxide with explosive properties.

    Diisopropylidene cyclic diperoxide: Another cyclic peroxide with different substituents.

Uniqueness

3,6-Diethyl-3,6-dipentyl-1,2,4,5-tetroxane is unique due to its specific ethyl and pentyl substituents, which impart distinct chemical and physical properties. These properties make it suitable for specific applications in research and industry .

Properties

CAS No.

914917-06-9

Molecular Formula

C16H32O4

Molecular Weight

288.42 g/mol

IUPAC Name

3,6-diethyl-3,6-dipentyl-1,2,4,5-tetraoxane

InChI

InChI=1S/C16H32O4/c1-5-9-11-13-15(7-3)17-19-16(8-4,20-18-15)14-12-10-6-2/h5-14H2,1-4H3

InChI Key

JBHSUCPAVTZNEI-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1(OOC(OO1)(CC)CCCCC)CC

Origin of Product

United States

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